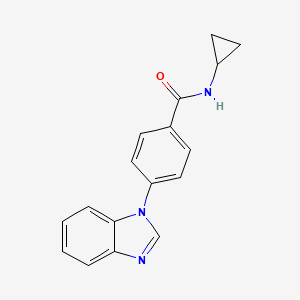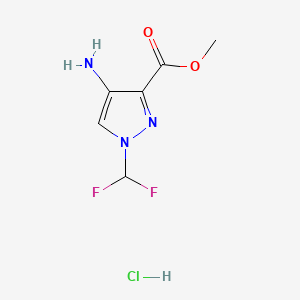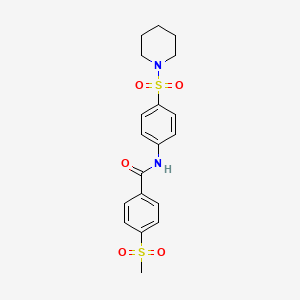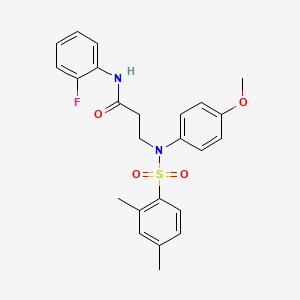
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide, also known as CPP-55, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. CPP-55 has been shown to have a range of effects on the body, and its potential as a therapeutic agent continues to be explored.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes. When N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide binds to the cannabinoid receptors, it activates a signaling cascade that ultimately results in a range of effects on the body. These effects include pain relief, appetite stimulation, and immune modulation.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide has a range of biochemical and physiological effects on the body. It has been shown to have potent analgesic effects, and has been studied for its potential as a treatment for chronic pain. In addition, N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide has been shown to have anti-inflammatory effects, and has been studied for its potential as an anti-cancer agent. Other effects of N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide include appetite stimulation and immune modulation.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide has a number of advantages for use in laboratory experiments. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the physiological effects of cannabinoid receptor activation. In addition, N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide is relatively stable and can be synthesized in large quantities, which makes it a useful tool for studying the effects of cannabinoids in vitro. However, it is important to note that N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide is a synthetic compound, and may not accurately reflect the effects of natural cannabinoids in the body.
Future Directions
There are a number of potential future directions for research on N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide. One potential area of study is the development of novel therapeutic agents based on N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide. Another potential area of study is the exploration of the effects of N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide on other physiological systems, such as the nervous system or the cardiovascular system. In addition, further studies are needed to fully understand the potential anti-cancer effects of N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide, and to explore its potential as an anti-inflammatory agent. Overall, N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide is a promising compound with a range of potential therapeutic applications, and further research is needed to fully explore its potential.
Synthesis Methods
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide can be synthesized using a variety of methods, including the reaction of 1-cyanocyclohexane with 2-(2,3-dihydro-1H-indol-1-yl)propanoyl chloride in the presence of a base. The resulting product is then purified and characterized using a variety of techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to be effective in animal models of chronic pain, and has also been shown to have anti-inflammatory effects in vitro. In addition, N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,3-dihydroindol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14(21-12-9-15-7-3-4-8-16(15)21)17(22)20-18(13-19)10-5-2-6-11-18/h3-4,7-8,14H,2,5-6,9-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRKVJXTSWBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7452106.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)


![N-tert-butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7452152.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)
![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)

